molecular formula C7H7FN2O4 B3053773 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester CAS No. 56059-28-0

1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester

Cat. No. B3053773
CAS RN: 56059-28-0
M. Wt: 202.14 g/mol
InChI Key: ATGWGHLJNFEABD-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester is a chemical compound with the molecular formula C8H9FN2O4 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized, revealing its potential in chemical research and applications. Notable studies include the synthesis of enantiomers and their characterization using various techniques such as NMR, IR, and MS (Xiong Jing, 2011).

Antitumor Activities

  • Research has indicated that derivatives of this compound show selective antitumor activities, suggesting its potential in cancer treatment. This includes studies on specific enantiomers and their impact on antitumor efficacy (Xiong Jing, 2011).

Structural Analysis

  • The compound has been involved in studies for X-ray crystallography, helping to understand its molecular structure and interactions. This includes investigations into its thermal stability and DNA interaction properties (Ting Yao et al., 2013).

Catabolism Study

  • The compound has been used in studies to understand the catabolism of DNA bases and related compounds, providing insights into biochemical pathways and reactions (D. Gani et al., 1985).

Polymorphism

  • Studies have focused on the molecular structure of polymorphs of this compound, contributing to the understanding of its chemical diversity and potential applications (Qiaochu Zhang et al., 2007).

IR Spectra Analysis

  • The compound has been analyzed through IR spectroscopy, aiding in the confirmation of its structural properties and potential applications in medicinal chemistry (Wang Wei, 2009).

Quantum Chemical Calculations

  • Quantum chemical calculations, including Ab Initio and DFT studies, have been conducted on the compound, providing insights into its molecular interactions and stability (S. Gandhi et al., 2016).

Ribonucleotide Reductase Inhibition

  • Research has explored the compound's potential as an inhibitor of ribonucleotide reductase, indicating its relevance in antitumor agent development (R. A. Farr et al., 1989).

properties

IUPAC Name

methyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4/c1-14-5(11)3-10-2-4(8)6(12)9-7(10)13/h2H,3H2,1H3,(H,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWGHLJNFEABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348502
Record name AC1LCV68
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56059-28-0
Record name AC1LCV68
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester
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1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester
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1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester
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1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester
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1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester
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1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester

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